(S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18696786
Molecular Formula: C14H21N3O2S
Molecular Weight: 295.40 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H21N3O2S |
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Molecular Weight | 295.40 g/mol |
IUPAC Name | tert-butyl (3S)-3-(6-methylpyridazin-3-yl)sulfanylpyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C14H21N3O2S/c1-10-5-6-12(16-15-10)20-11-7-8-17(9-11)13(18)19-14(2,3)4/h5-6,11H,7-9H2,1-4H3/t11-/m0/s1 |
Standard InChI Key | CJDJWZWOHLJRMZ-NSHDSACASA-N |
Isomeric SMILES | CC1=NN=C(C=C1)S[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES | CC1=NN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound integrates three primary components:
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing conformational flexibility.
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Pyridazine derivative: A six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at position 6 and a sulfanyl (-S-) group at position 3.
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tert-Butyl ester: A bulky protecting group commonly used to stabilize carboxylic acids during synthetic processes.
The stereochemistry at the pyrrolidine’s third position is specified as (S), which influences its interaction with biological targets .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to pyrrolidine-pyridazine hybrids:
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Pyrrolidine functionalization: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate under basic conditions.
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Pyridazine-thiol coupling: Mitsunobu or nucleophilic substitution reactions to attach the 6-methyl-pyridazin-3-ylsulfanyl moiety to the pyrrolidine ring .
Key challenges include maintaining stereochemical integrity and optimizing yields during sulfur-based coupling reactions. Industrial-scale production may employ continuous flow systems to enhance efficiency .
Structural and Electronic Features
Conformational Analysis
The pyrrolidine ring adopts an envelope conformation, with the sulfanyl-pyridazine group occupying an equatorial position to minimize steric hindrance. Density functional theory (DFT) calculations predict strong electron-withdrawing effects from the pyridazine ring, polarizing the sulfanyl group for nucleophilic attacks .
Spectroscopic Signatures
Comparative Analysis with Structural Analogs
The tert-butyl ester in the target compound confers superior metabolic stability compared to non-esterified analogs .
Industrial and Research Applications
Medicinal Chemistry
This compound serves as a key intermediate in synthesizing:
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Kinase inhibitors: For oncology and autoimmune therapies.
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Antibacterial agents: Targeting multidrug-resistant pathogens .
Chemical Biology
The sulfanyl group enables site-specific bioconjugation, facilitating the development of activity-based probes for enzyme profiling .
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